molecular formula C8H7NO4 B12976196 3-Carbamoyl-4-hydroxybenzoic acid

3-Carbamoyl-4-hydroxybenzoic acid

Cat. No.: B12976196
M. Wt: 181.15 g/mol
InChI Key: BRGDIYYHLQNVLQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-4-hydroxybenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a carbamoyl group (-CONH2) and a hydroxyl group (-OH) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with a carbamoylating agent under controlled conditions. For instance, the use of 1-propanephosphonic acid cyclic anhydride (T3P) as a carbamoylating agent has been reported to promote the synthesis of hydroxamic acids from carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Carbamoyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-carbamoyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyl and carbamoyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: Similar structure but lacks the carbamoyl group.

    3-Amino-4-hydroxybenzoic Acid: Contains an amino group instead of a carbamoyl group.

    3-Chloro-4-hydroxybenzoic Acid: Contains a chloro group instead of a carbamoyl group

Uniqueness: 3-Carbamoyl-4-hydroxybenzoic acid is unique due to the presence of both hydroxyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-carbamoyl-4-hydroxybenzoic acid

InChI

InChI=1S/C8H7NO4/c9-7(11)5-3-4(8(12)13)1-2-6(5)10/h1-3,10H,(H2,9,11)(H,12,13)

InChI Key

BRGDIYYHLQNVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)N)O

Origin of Product

United States

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